molecular formula C21H23N3O3 B11151157 N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11151157
M. Wt: 365.4 g/mol
InChI Key: WQFXHISDDFOLCJ-UHFFFAOYSA-N
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Description

N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxyphenethyl group, which is known to enhance its pharmacological properties.

Preparation Methods

The synthesis of N2-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.

    Functionalization: The indole core is then functionalized at the 2-position with a carboxamide group. This can be achieved through a reaction with an appropriate carboxylic acid derivative.

    Side Chain Introduction: The 3-oxopropyl group is introduced through a series of reactions involving the formation of an amide bond with the 4-methoxyphenethylamine.

    Final Assembly: The final compound is assembled by coupling the functionalized indole with the side chain under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain proteins and enzymes, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins involved in disease pathways.

    Pathways Involved: By affecting these molecular targets, the compound can alter cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can be compared with other indole derivatives:

    Similar Compounds: Compounds like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol share structural similarities.

    Uniqueness: The presence of the methoxyphenethyl group and the specific functionalization at the indole core make this compound unique, providing distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-27-17-8-6-15(7-9-17)10-12-22-20(25)11-13-23-21(26)19-14-16-4-2-3-5-18(16)24-19/h2-9,14,24H,10-13H2,1H3,(H,22,25)(H,23,26)

InChI Key

WQFXHISDDFOLCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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